molecular formula C14H18N2O3 B2780518 Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate CAS No. 2411224-35-4

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate

Katalognummer B2780518
CAS-Nummer: 2411224-35-4
Molekulargewicht: 262.309
InChI-Schlüssel: RZZGAGXFSITFLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate, also known as MTIC, is a chemical compound with potential applications in scientific research. MTIC is a tetrahydroindolizine derivative that has been synthesized using various methods.

Wirkmechanismus

The mechanism of action of Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme topoisomerase I, which is involved in DNA replication and transcription. Inhibition of topoisomerase I leads to DNA damage and cell death. This compound has also been shown to induce cell cycle arrest in the G2/M phase, which is a crucial step in cell division.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the expression of various genes involved in cell proliferation, angiogenesis, and metastasis. This compound has also been shown to induce oxidative stress, which is a state of imbalance between the production of reactive oxygen species and the ability of cells to detoxify them. This leads to DNA damage and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for cancer treatment. This compound is also relatively easy to synthesize and has good purity and yield. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action of this compound.

Zukünftige Richtungen

There are several future directions for research on Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to explore the use of this compound in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, research can be conducted to optimize the synthesis method of this compound to improve its purity and yield.
Conclusion
In conclusion, this compound is a tetrahydroindolizine derivative that has potential applications in scientific research. The synthesis method of this compound has been reported to yield the compound with good purity and yield. This compound has been shown to exhibit antitumor activity, inhibit angiogenesis, induce apoptosis, and inhibit the activity of topoisomerase I. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesemethoden

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has been synthesized using various methods, including the condensation of 3-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid with N-[(prop-2-enoyl)amino]methanol in the presence of a coupling agent. Another method involves the reaction of 3-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid with N-[(prop-2-enoyl)amino]methanol and triethylamine in the presence of a coupling agent. These methods have been reported to yield this compound with good purity and yield.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has been widely used in scientific research as a potential therapeutic agent. Studies have shown that this compound exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and induce apoptosis, which is programmed cell death. These properties make this compound a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-13(17)15-9-10-8-11(14(18)19-2)12-6-4-5-7-16(10)12/h3,8H,1,4-7,9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZGAGXFSITFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2C(=C1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.